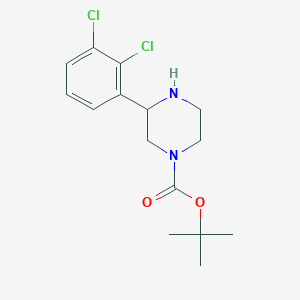

1-Boc-3-(2,3-dichlorophenyl)piperazine

Beschreibung

Significance of Piperazine (B1678402) Derivatives in Contemporary Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a structural feature of immense value in medicinal chemistry. lifechempharma.comnih.gov Its presence in a drug molecule can confer a range of desirable properties. The two nitrogen atoms can be functionalized, allowing chemists to modulate a compound's polarity, solubility, and pharmacokinetic profile, including absorption and bioavailability. benthamdirect.comresearchgate.net This structural versatility makes the piperazine moiety an ideal scaffold for creating molecules that can interact with a wide array of biological targets. ingentaconnect.com

Consequently, piperazine derivatives are found in numerous drug classes, targeting a vast spectrum of diseases. researchgate.neteurekaselect.com They are integral to the structure of antipsychotics, antidepressants, anti-anginals, and anti-cancer agents. ingentaconnect.com The ability to fine-tune the substitution pattern on the piperazine ring enables the precise spatial arrangement of pharmacophoric groups, optimizing interactions with target macromolecules like receptors and enzymes. nih.gov

The 2,3-Dichlorophenylpiperazine Moiety: A Versatile Chemical Framework in Drug Discovery

The attachment of a 2,3-dichlorophenyl group to a piperazine core creates a key structural motif found in several important central nervous system (CNS) drugs. The most prominent examples feature this group attached to one of the piperazine nitrogens, forming 1-(2,3-dichlorophenyl)piperazine (B491241). This specific moiety is a critical component and precursor in the synthesis of major atypical antipsychotics such as aripiprazole (B633) and cariprazine (B1246890). wikipedia.org

The 2,3-dichloro substitution pattern on the phenyl ring is crucial for the pharmacological activity of these drugs, influencing their binding affinity and selectivity for dopamine (B1211576) (D2, D3) and serotonin (B10506) receptors. wikipedia.org While its established role is primarily as an N-aryl substituent, the 2,3-dichlorophenylpiperazine framework, in a broader sense, is a versatile chemical entity. The synthesis of this core structure can be achieved through various methods, including the reaction of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine (B1207034) hydrochloride or through palladium-catalyzed Buchwald-Hartwig amination reactions. nih.govgoogle.combuct.edu.cn

Derivatives of this framework are continually explored in drug discovery programs aiming to develop new ligands with high affinity for specific receptor subtypes, highlighting the enduring importance of this chemical entity. buct.edu.cn

Contextualization of 1-Boc-3-(2,3-dichlorophenyl)piperazine as a Synthetic Intermediate and Research Building Block in Advanced Chemical Synthesis

The compound this compound represents a highly specialized and advanced building block for chemical synthesis. Its structure is distinct from the more common N-aryl intermediates, as the 2,3-dichlorophenyl group is attached to a carbon atom (C-3) of the piperazine ring, creating a chiral center. The "1-Boc" designation indicates that one of the nitrogen atoms (N-1) is protected by a tert-butoxycarbonyl (Boc) group.

The Boc group is a widely used protecting group in organic synthesis. mdpi.com It is valued for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions. nbinno.comchemicalbook.com By temporarily blocking the reactivity of the N-1 nitrogen, the Boc group directs subsequent chemical modifications to the unprotected N-4 nitrogen atom. organic-chemistry.org This strategy is fundamental for the controlled, stepwise construction of complex molecules. nbinno.com

The synthesis of a 3-arylpiperazine is inherently more complex than that of an N-arylpiperazine and often requires stereoselective methods to control the chirality at the C-3 position. clockss.org Therefore, this compound is not a simple starting material but rather a sophisticated intermediate. Its utility lies in multi-step syntheses where:

A specific stereochemistry at the C-3 position is required for the final molecule's biological activity.

The 2,3-dichlorophenyl group is a necessary pharmacophoric element.

Sequential and selective functionalization of the two distinct piperazine nitrogens is needed.

This building block enables chemists to introduce the 3-(2,3-dichlorophenyl)piperazine core into a larger molecule and then selectively elaborate the structure by performing reactions at the free N-4 position, before finally removing the Boc group at N-1 to reveal another reactive site for further modification.

Interactive Table: Properties of Key Compounds

Users can sort the table by clicking on the column headers.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role/Application |

| Aripiprazole | C23H27Cl2N3O2 | 448.39 | Atypical antipsychotic |

| Cariprazine | C21H32Cl2N4O | 427.41 | Atypical antipsychotic |

| 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | 231.12 | Key synthetic precursor |

| 1-Boc-piperazine | C9H18N2O2 | 186.25 | Protected synthetic intermediate |

| This compound | C15H20Cl2N2O2 | 331.24 | Advanced synthetic building block |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-(2,3-dichlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-7-18-12(9-19)10-5-4-6-11(16)13(10)17/h4-6,12,18H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFCGECXOICQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Boc 3 2,3 Dichlorophenyl Piperazine and Its Derivatives

Approaches to the Core 1-(2,3-Dichlorophenyl)piperazine (B491241) Scaffold

The formation of the central 1-(2,3-dichlorophenyl)piperazine ring system can be achieved through several synthetic routes, primarily categorized as cyclization or condensation reactions.

One of the primary methods for constructing the 1-(2,3-dichlorophenyl)piperazine scaffold is through the cyclization of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt. patsnap.comgoogle.com This reaction involves heating the precursors, often without a solvent, to induce ring closure. google.com The reaction temperature and duration are critical parameters that influence the yield and purity of the final product. For instance, reacting 2,3-dichloroaniline with bis-(2-chloroethyl)amine hydrochloride at temperatures ranging from 120°C to 220°C can produce the desired piperazine (B1678402) hydrochloride salt. patsnap.comgoogle.com The use of catalysts such as p-toluene sulfonic acid and tetra-butyl ammonium (B1175870) bromide in a solvent like xylene has also been reported to facilitate this cyclization, achieving high yields. chemicalbook.com

| Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3-Dichloroaniline, bis(2-chloroethyl)amine hydrochloride | n-Butanol (workup) | 200 | 4 | 65.6 | patsnap.com |

| 2,3-Dichloroaniline, bis(2-chloroethyl)amine hydrochloride | n-Butanol (workup) | 160 | 12 | 64.0 | patsnap.com |

| 2,3-Dichloroaniline, bis(2-chloroethyl)ethylamine | p-Toluene sulfonic acid, Tetrabutylammonium bromide / Xylene | 130-135 | 48 | 88.0 | chemicalbook.com |

An alternative approach involves the condensation of a halogenated aromatic compound with piperazine or a protected piperazine derivative. patsnap.comgoogle.com These methods include palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and aromatic nucleophilic substitution (SNAr). nih.govmdpi.com For instance, the Buchwald-Hartwig reaction can be employed to couple N-Boc-piperazine with 1-bromo-2,3-dichlorobenzene, which is then followed by acidic hydrolysis to yield 1-(2,3-dichlorophenyl)piperazine. nih.gov Another strategy involves converting 2,3-dichloroaniline into an aryl iodide intermediate, which is subsequently reacted with piperazine in the presence of a copper(I) iodide (CuI) catalyst and a ligand such as proline. buct.edu.cnresearchgate.net

| Aromatic Precursor | Piperazine Source | Catalyst/Reagents | Reaction Type | Reference |

| 1-Bromo-2,3-dichlorobenzene | N-Boc-piperazine | Pd-catalyst | Buchwald-Hartwig Amination | nih.gov |

| 2,3-Dichloro-bromobenzene | Piperazine | Not specified | Condensation | google.com |

| Aryl Iodide (from 2,3-dichloroaniline) | Piperazine | CuI, Proline, K₂CO₃ | Ullmann Condensation | buct.edu.cnresearchgate.net |

Protection and Deprotection Strategies Involving the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions. jk-sci.commasterorganicchemistry.com

Protection: The free secondary amine of the 1-(2,3-dichlorophenyl)piperazine scaffold can be selectively protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). jk-sci.com The amine nucleophilically attacks the Boc anhydride, leading to the formation of the N-Boc protected carbamate (B1207046), 1-Boc-3-(2,3-dichlorophenyl)piperazine. jk-sci.commasterorganicchemistry.com

Deprotection: The removal of the Boc group is generally accomplished through acid-catalyzed hydrolysis. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) in a solvent such as DCM, or hydrochloric acid (HCl) in an organic solvent, are commonly used. jk-sci.comfishersci.co.uk The acid protonates the carbamate, which then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation. jk-sci.commasterorganicchemistry.com This deprotection step is crucial for subsequent functionalization at the newly liberated nitrogen atom.

| Process | Typical Reagents | Solvent | Key Features | Reference |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine) | THF, DCM, Acetonitrile (B52724) | High yields, mild conditions, forms a stable carbamate. | jk-sci.comfishersci.co.uk |

| Deprotection | Strong Acid (e.g., TFA, HCl) | DCM, Toluene, Ethyl Acetate (B1210297) | Fast reaction at room temperature, liberates the free amine. | jk-sci.comfishersci.co.uk |

Functionalization and Derivatization Strategies Utilizing the 2,3-Dichlorophenylpiperazine Moiety

Once the 1-(2,3-dichlorophenyl)piperazine scaffold is prepared (often after a deprotection step to free one of the nitrogens), it can be further modified to synthesize a diverse range of derivatives.

Amide bond formation is one of the most common reactions in drug discovery. nih.govluxembourg-bio.com The secondary amine of the 2,3-dichlorophenylpiperazine moiety can be acylated by reacting it with a carboxylic acid in the presence of a coupling reagent. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. nih.gov

EDCI/HOBt: The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) is a classic and widely used method. nih.govcommonorganicchemistry.comluxembourg-bio.com EDCI activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an HOBt active ester, which is less prone to racemization and reacts efficiently with the amine to form the desired amide. luxembourg-bio.compeptide.com

HCTU: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HCTU) is a more modern and highly efficient coupling reagent. nih.govresearchgate.net It is an aminium-based reagent that rapidly converts carboxylic acids into their corresponding O-(6-ClBt) active esters, which are more reactive than OBt esters, leading to faster and more efficient amide bond formation. nih.govsigmaaldrich.com HCTU is often favored for its speed and high coupling efficiency, even in challenging cases. nih.gov

| Coupling Reagent | Class | Mechanism of Action | Advantages | Reference |

| EDCI/HOBt | Carbodiimide/Additive | Forms an O-acylisourea, then a more stable HOBt active ester. | Reduces racemization, water-soluble byproducts (EDC urea). | nih.govpeptide.com |

| HCTU | Aminium Salt | Directly forms a highly reactive O-(6-ClBt) active ester. | High efficiency, fast reaction times, non-irritating. | nih.govresearchgate.netsigmaaldrich.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are powerful tools for generating molecular diversity efficiently. beilstein-journals.orgnih.gov The Ugi four-component reaction (Ugi-4CR) is particularly well-suited for derivatizing the 2,3-dichlorophenylpiperazine scaffold. beilstein-journals.org

In a typical Ugi-based synthesis involving this scaffold, 1-(2,3-dichlorophenyl)piperazine acts as the amine component. It reacts with an aldehyde (or ketone), a carboxylic acid, and an isocyanide. beilstein-journals.orgnih.gov This one-pot reaction rapidly generates complex, peptide-like structures. The versatility of the Ugi reaction allows for a wide range of substituents to be introduced by simply varying the aldehyde, carboxylic acid, and isocyanide inputs, making it an ideal strategy for creating libraries of novel compounds for drug discovery. beilstein-journals.orgnih.govnih.gov Post-Ugi transformations, such as deprotection and subsequent cyclization, can further increase the structural diversity of the resulting molecules. beilstein-journals.org

N-Alkylation and Reductive Amination Protocols

The derivatization of the piperazine ring at the N-4 position is a critical step in the synthesis of a wide array of pharmacologically active molecules. For this compound, the presence of the Boc protecting group at the N-1 position allows for selective functionalization of the secondary amine at the N-4 position. N-alkylation and reductive amination are two of the most prevalent and versatile strategies employed for this purpose.

N-Alkylation involves the direct attachment of an alkyl group to the nitrogen atom, typically through the reaction of the piperazine with an alkyl halide or a similar electrophile. The nucleophilicity of the secondary amine in the piperazine ring facilitates this substitution reaction. Common alkylating agents include alkyl bromides, iodides, and mesylates. The choice of base and solvent is crucial for the success of these reactions, with common systems including potassium carbonate in acetonitrile or triethylamine in dichloromethane.

Reductive amination , on the other hand, provides a powerful method for the formation of carbon-nitrogen bonds by reacting the piperazine with a carbonyl compound (an aldehyde or a ketone) in the presence of a reducing agent. This two-step, one-pot process begins with the formation of an iminium ion intermediate from the condensation of the amine and the carbonyl compound. This intermediate is then reduced in situ to the corresponding N-alkylated piperazine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective option, well-suited for a wide range of functional groups.

These methodologies are fundamental in the synthesis of various pharmaceutical agents, including the atypical antipsychotic cariprazine (B1246890). While many synthetic routes to cariprazine involve the N-alkylation of the deprotected 1-(2,3-dichlorophenyl)piperazine, the principles of N-alkylation and reductive amination are directly applicable to its Boc-protected precursor for the synthesis of derivatives and analogues.

Below are illustrative examples of N-alkylation and reductive amination protocols applied to 1-Boc-piperazine derivatives, which serve as models for the derivatization of this compound.

Detailed Research Findings

While specific documented examples of N-alkylation and reductive amination of this compound are not extensively available in publicly accessible literature, the reactivity is well-established for analogous 1-Boc-piperazine systems. The following tables present data from studies on similar substrates, providing a strong predictive framework for the behavior of the target compound.

Table 1: N-Alkylation of 1-Boc-piperazine Derivatives

| Piperazine Derivative | Alkylating Agent | Solvent | Base | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Boc-piperazine | tert-butyl bromoacetate | Tetrahydrofuran | Triethylamine | Room Temperature, overnight | tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | 79 |

| 1-Boc-3-oxo-piperazine | Iodobenzene | Toluene | Potassium phosphate | 80 °C, 5 h (with CuI and N,N'-dimethylethylenediamine) | tert-butyl 3-oxo-4-phenyl-piperazine-1-carboxylate | 58 |

Table 2: Reductive Amination of 1-Boc-piperazine with Aldehydes

| Piperazine Derivative | Aldehyde | Reducing Agent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Boc-piperazine | Formalin (37%) | - (Mannich-type reaction) | Ethanol | Reflux, 5 h | N-((4-Boc-piperazin-1-yl)methyl)benzenamine (with aniline) | Not specified |

| 1-Boc-piperazine | Various aldehydes | Sodium triacetoxyborohydride | Dichloromethane | Room Temperature, 4 h | N-Boc protected secondary amines | Excellent |

Advanced Spectroscopic and Analytical Characterization of 1 Boc 3 2,3 Dichlorophenyl Piperazine and Its Synthesized Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. nih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-Boc-3-(2,3-dichlorophenyl)piperazine, distinct signals corresponding to each unique proton environment are expected.

Aromatic Protons: The 2,3-dichlorophenyl group will exhibit a characteristic pattern in the aromatic region (typically δ 7.0-7.6 ppm). The three protons on this ring will appear as a complex multiplet or as distinct doublets and triplets, with coupling constants (J-values) indicative of their ortho and meta relationships.

Piperazine (B1678402) Ring Protons: The seven protons on the piperazine ring will resonate in the aliphatic region of the spectrum (typically δ 2.5-4.5 ppm). Due to the chiral center at the C3 position and the conformational rigidity imparted by the Boc group, these protons are diastereotopic and will likely show complex splitting patterns (multiplets). The proton at C3, being adjacent to the aromatic ring, is expected to be shifted downfield relative to the other piperazine protons.

Boc Group Protons: The tert-butoxycarbonyl (Boc) protecting group will produce a highly characteristic, sharp singlet at approximately δ 1.4-1.5 ppm, integrating to nine protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Aromatic Carbons: Six distinct signals are expected for the carbons of the dichlorophenyl ring, with the two carbons bearing chlorine atoms showing characteristic shifts.

Piperazine Ring Carbons: Four signals corresponding to the piperazine ring carbons would be anticipated. The C3 carbon, attached to the aromatic ring, would appear at a lower field compared to the other three carbons.

Boc Group Carbons: The carbonyl carbon of the Boc group will have a characteristic resonance around δ 155 ppm, while the quaternary carbon will appear around δ 80 ppm. The three equivalent methyl carbons will produce a single signal at a higher field (around δ 28 ppm).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign these proton and carbon signals and confirm the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles; actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Boc (CH₃)₃ | 1.45 (s, 9H) | ~28.4 |

| Boc C(CH₃)₃ | - | ~80.5 |

| Boc C=O | - | ~154.8 |

| Piperazine CH₂ | 2.80 - 4.20 (m, 6H) | ~40-55 |

| Piperazine CH | 4.50 - 4.80 (m, 1H) | ~55-65 |

| Aromatic CH | 7.10 - 7.50 (m, 3H) | ~127-134 |

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. libretexts.org For this compound (Molecular Formula: C₁₅H₂₀Cl₂N₂O₂), the molecular weight is 331.24 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 332.1. The presence of two chlorine atoms would also generate a characteristic isotopic pattern for this ion, with additional peaks at m/z 334.1 (for one ³⁷Cl) and m/z 336.1 (for two ³⁷Cl) in an approximate 9:6:1 ratio, confirming the presence of two chlorine atoms.

Under higher energy conditions (e.g., Collision-Induced Dissociation in MS/MS), predictable fragmentation pathways for N-Boc protected amines are observed. doaj.orgxml-journal.net Key fragmentation losses would include:

Loss of isobutylene (B52900) (56 Da) from the Boc group to give a fragment at m/z 276.

Loss of the entire Boc group (100 Da) to yield the deprotected piperazine fragment ion at m/z 232.

Cleavage of the piperazine ring, leading to characteristic fragment ions that can help confirm the structure of the heterocyclic core. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Ion/Fragment | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 332.1 | Protonated molecular ion |

| [M+H+2]⁺ | 334.1 | Isotope peak (one ³⁷Cl) |

| [M+H+4]⁺ | 336.1 | Isotope peak (two ³⁷Cl) |

| [M-C₄H₈+H]⁺ | 276.1 | Loss of isobutylene |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of key functional groups. vscht.cz

The IR spectrum of this compound would display several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band between 1700-1680 cm⁻¹ is characteristic of the carbonyl group in the Boc carbamate (B1207046). libretexts.org This is often the most prominent peak in the spectrum.

C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) correspond to the sp³ C-H bonds of the piperazine ring and the Boc group. Aromatic sp² C-H stretches may be observed as weaker bands just above 3000 cm⁻¹. vscht.cz

C-N Stretching: The C-N stretching vibrations of the piperazine ring and the carbamate linkage typically appear in the 1250-1020 cm⁻¹ region. jgtps.com

Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon bonds within the dichlorophenyl ring.

C-Cl Stretching: Absorptions corresponding to the C-Cl bonds are typically found in the fingerprint region, below 800 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Boc) | C=O Stretch | 1700 - 1680 | Strong |

| Alkane (Piperazine, Boc) | C-H Stretch | 2980 - 2850 | Medium-Strong |

| Aromatic | C-H Stretch | 3100 - 3000 | Weak |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Carbamate/Amine | C-N Stretch | 1250 - 1020 | Medium |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are essential for separating components of a mixture, thereby enabling the assessment of compound purity and the monitoring of reaction progress. researchgate.nethelsinki.fi

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. For this compound, a non-polar compound, a typical mobile phase would consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297). The separated spots on the silica (B1680970) gel plate can be visualized under UV light (due to the aromatic ring) or by using a staining agent like potassium permanganate. reddit.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of a final compound and identifying any impurities. A reversed-phase HPLC method would be most suitable for this compound. While a specific validated method for this compound is not publicly documented, methods for the related intermediate 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride have been developed. patsnap.com These methods typically employ a C18 stationary phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. ijprajournal.com Detection is commonly achieved using a UV detector, set to a wavelength where the dichlorophenyl chromophore absorbs strongly (e.g., ~254 nm). Such a method could be adapted and optimized to achieve baseline separation of this compound from its potential impurities and starting materials.

Table 4: General HPLC Parameters for Analysis of Arylpiperazine Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Buffered Aqueous Solution (e.g., Ammonium Acetate) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

In Vitro Pharmacological Characterization of Analogs Possessing the 2,3 Dichlorophenylpiperazine Pharmacophore

Dopamine (B1211576) Receptor Subtype Binding and Functional Assays

The 2,3-dichlorophenylpiperazine moiety is a well-established pharmacophore that confers significant affinity for D2-like dopamine receptors. wikipedia.org Due to the high degree of homology between dopamine D2, D3, and D4 receptors, achieving subtype selectivity is a major goal in medicinal chemistry. nih.gov

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. Studies on a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines revealed that the analog incorporating the 2,3-dichlorophenylpiperazine headgroup (Compound 8 in the study) displayed the highest affinity for the human D3 receptor (hD₃R) in the subnanomolar range. acs.org This particular substitution resulted in a compound with a Kᵢ value of 0.8 nM at the D₃R and a 56-fold selectivity over the D₂ receptor. acs.org

In another study focused on developing selective D₃ receptor probes, a lead compound, NGB 2904, which contains the 2,3-dichlorophenylpiperazine core, showed high affinity for the D₃ receptor with a Kᵢ of 2.0 nM. researchgate.net Further modifications led to the synthesis of Compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide), which demonstrated an even more potent and selective profile. researchgate.net This analog displayed a Kᵢ of 0.7 nM at the D₃ receptor and was 133-fold selective over the D₂L receptor subtype. researchgate.net

| Compound | Dopamine D₂ Receptor Kᵢ (nM) | Dopamine D₃ Receptor Kᵢ (nM) | Dopamine D₄ Receptor Kᵢ (nM) | D₂/D₃ Selectivity Ratio |

| Compound 8 | 45 | 0.8 | Not Reported | 56 |

| NGB 2904 | 112 | 2.0 | Not Reported | 56 |

| Compound 29 | 93.3 | 0.7 | >1000 | 133 |

This table presents radioligand binding affinities (Kᵢ) of select analogs containing the 2,3-dichlorophenylpiperazine pharmacophore for human dopamine receptor subtypes. acs.orgresearchgate.net

Beyond binding affinity, determining a compound's functional activity as an agonist, antagonist, or partial agonist is critical. This is often assessed through cellular assays that measure downstream signaling events following receptor activation, such as the modulation of cyclic AMP (cAMP) or the recruitment of β-arrestin. nih.govnih.gov

For D₂-like receptors, which are Gᵢ-coupled, agonist activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. nih.gov Another key signaling pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization but also initiate distinct, G-protein-independent signaling cascades. nih.govresearchgate.net Ligands that differentially activate these pathways are known as biased agonists. nih.gov

In functional studies using a mitogenesis assay, several carboxamide derivatives of 2,3-dichlorophenylpiperazine were evaluated. acs.orgresearchgate.net The compounds generally did not display significant intrinsic efficacy, indicating a lack of strong agonism. acs.org However, they acted as potent antagonists. For instance, Compound 29 potently inhibited quinpirole-stimulated mitogenesis at human D₃ receptors with an EC₅₀ value of 3.0 nM, making it a more potent antagonist than its parent compound, NGB 2904 (EC₅₀ = 14.4 nM). researchgate.net The parent compound, 2,3-dichlorophenylpiperazine (DCPP), has been shown to act as a partial agonist at D₂ and D₃ receptors. wikipedia.org

| Compound | Assay Type | Functional Activity | Potency (EC₅₀/IC₅₀) | Receptor |

| 2,3-DCPP | Not Specified | Partial Agonist | Not Reported | D₂, D₃ |

| NGB 2904 | Mitogenesis | Antagonist | 14.4 nM | D₃ |

| Compound 29 | Mitogenesis | Antagonist | 3.0 nM | D₃ |

This table summarizes the functional activity of 2,3-dichlorophenylpiperazine and its more complex analogs at dopamine receptors. wikipedia.orgresearchgate.net

Enzyme Inhibition Profiling

The 2,3-dichlorophenylpiperazine scaffold has also been incorporated into molecules designed to inhibit specific enzymes, demonstrating the versatility of this pharmacophore.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by pathogens like Helicobacter pylori. core.ac.ukfrontiersin.org In a search for novel urease inhibitors, researchers synthesized a series of urea and thiourea (B124793) derivatives of dipeptides conjugated to 2,3-dichlorophenylpiperazine. core.ac.ukresearchgate.net

Many of the synthesized analogs were found to be effective inhibitors of urease activity. core.ac.uk The study highlighted that thiourea conjugates bearing fluorine or chlorine substituents on the terminal phenyl ring showed predominant inhibitory activity. core.ac.uk One particular analog, designated as compound 23 in the study, was found to be a highly potent inhibitor with an IC₅₀ value of 2 µM, which was approximately 10-fold more potent than the standard inhibitor, thiourea (IC₅₀ = 21.0 µM). core.ac.ukresearchgate.net

| Compound | Urease Inhibition IC₅₀ (µM) |

| Compound 23 (Thiourea derivative) | 2.0 |

| Thiourea (Standard) | 21.0 ± 0.11 |

This table shows the in vitro urease enzyme inhibitory activity of a potent 2,3-dichlorophenylpiperazine conjugate compared to the standard inhibitor. core.ac.ukresearchgate.net

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endogenous fatty acid amides, such as the endocannabinoid anandamide (B1667382). nih.gov Inhibition of FAAH is a therapeutic strategy for pain and inflammation. nih.gov The aryl piperazinyl urea scaffold has been identified as a potent class of covalent inhibitors of FAAH. nih.gov

While specific studies focusing on the 2,3-dichlorophenyl substitution within this inhibitor class are not detailed in the available literature, the broader class of compounds has been thoroughly investigated. nih.gov A series of aryl piperazinyl ureas were shown to act as effective FAAH inhibitors, leading to elevated plasma levels of anandamide and other fatty acid amides in multiple species. nih.gov This indicates that the piperazine (B1678402) core, when appropriately functionalized, is a valid scaffold for designing FAAH inhibitors. Further investigation would be needed to determine the specific contribution of the 2,3-dichlorophenyl moiety to FAAH inhibition.

Opioid Receptor Binding and Functional Characterization (e.g., Mu Opioid Receptor, MOR)

To address the opioid crisis, research has focused on developing safer analgesics with reduced abuse liability. One strategy involves creating dual-target ligands that combine µ-opioid receptor (MOR) agonism for pain relief with dopamine D₃ receptor (D₃R) antagonism to potentially reduce addictive behaviors. nih.gov

In this context, the 2,3-dichlorophenylpiperazine pharmacophore has been utilized as the D₃R antagonist component in novel dual-target compounds. nih.gov One such analog, compound 23 from the study, which links an N,N-dimethylamide MOR pharmacophore to the 2,3-dichlorophenylpiperazine D₃R scaffold, demonstrated high affinity for the MOR with a Kᵢ of 0.832 nM. nih.gov Simultaneously, it maintained potent, albeit lower, affinity for D₂-like receptors. nih.gov This research highlights the utility of the 2,3-dichlorophenylpiperazine moiety in the design of multi-target ligands aimed at complex neurological and psychiatric disorders. nih.gov

| Compound | MOR Kᵢ (nM) | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) | D₄R Kᵢ (nM) |

| Compound 23 (Dual-target ligand) | 0.832 | 74.7 | 171 | 102 |

This table shows the binding affinities of a dual-target MOR-D₃R ligand containing the 2,3-dichlorophenylpiperazine scaffold. nih.gov

Serotonin (B10506) Receptor (5-HT) Binding and Functional Activity Evaluation

The 2,3-dichlorophenylpiperazine moiety is a recognized pharmacophore in the design of ligands targeting various neurotransmitter receptors, including the serotonin (5-HT) receptor family. wikipedia.orgijrrjournal.com Analogs built around this core structure have been investigated for their potential to modulate serotonergic systems, which are implicated in a wide range of physiological and psychological processes. bg.ac.rsmdpi.com Research has particularly focused on the affinity and functional activity of these compounds at different 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A, which are key targets for therapeutic agents used in treating psychiatric disorders. mdpi.comnih.gov

Detailed Research Findings: Binding Affinity

Studies on various N-substituted analogs of 2,3-dichlorophenylpiperazine have consistently demonstrated significant affinity for serotonin receptors. A series of N-(2,3-dichlorophenyl)piperazine analogs were all found to possess a high affinity for 5-HT1A receptors. wustl.edu This highlights the importance of the 2,3-dichloro substitution pattern on the phenyl ring for achieving potent binding at this specific receptor subtype.

In one study, novel arylpiperazines incorporating the 2,3-dichlorophenylpiperazine structure were synthesized and characterized, revealing excellent affinity for the 5-HT1A receptor. bg.ac.rs The strategic design of these analogs often involves modifying the substituent at the N4 position of the piperazine ring to optimize interaction with the receptor binding pocket. nih.gov For instance, research into long-chain arylpiperazines has shown that structural variations can significantly modulate the pharmacological profile, and the nature of the systems linked to the piperazine ring can have a high influence on affinity for 5-HT2A receptors. nih.gov

The table below summarizes the binding affinities for representative analogs.

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Series of N-(2,3-dichlorophenyl)piperazine analogs | 5-HT1A | High Affinity (specific Ki values not detailed in source) | wustl.edu |

| Novel arylpiperazine series with 2,3-dichlorophenylpiperazine moiety | 5-HT1A | Excellent Affinity (specific Ki values not detailed in source) | bg.ac.rs |

Detailed Research Findings: Functional Activity

While binding affinity indicates the strength of the interaction between a ligand and a receptor, functional activity assays determine the biological response elicited by that binding (e.g., agonist, antagonist, or inverse agonist). The functional role of 2,3-Dichlorophenylpiperazine (DCPP) itself as a serotonin receptor agonist is not definitively clear. wikipedia.org However, it is a known metabolite of aripiprazole (B633), a medication that acts as a partial agonist at dopamine D2 receptors and also blocks serotonergic 5-HT2A receptors. wikipedia.orgnih.gov

Many arylpiperazine derivatives are known to act as agonists or partial agonists at the 5-HT1A receptor, an activity sought for anxiolytic and antidepressant effects. nih.govnih.gov Conversely, antagonism at 5-HT2A receptors is a common feature of atypical antipsychotics, helping to mitigate certain side effects and potentially contributing to efficacy in treating psychosis. mdpi.comnih.gov For example, Flibanserin, another arylpiperazine, functions as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. nih.gov The functional profile of analogs containing the 2,3-dichlorophenylpiperazine core is often a complex interplay of activities across multiple serotonin receptor subtypes. Some piperazine compounds, such as m-chlorophenylpiperazine (mCPP), can also evoke the release of endogenous serotonin, an action that should be considered alongside their direct receptor agonist activity. nih.gov

The table below outlines the observed functional activities for compounds related to the 2,3-dichlorophenylpiperazine pharmacophore.

| Compound/Pharmacophore | Target Receptor | Functional Activity | Reference |

|---|---|---|---|

| Aripiprazole (contains DCPP moiety) | 5-HT2A | Antagonist/Blocker | nih.gov |

| Flibanserin (arylpiperazine analog) | 5-HT1A | Agonist | nih.gov |

| Flibanserin (arylpiperazine analog) | 5-HT2A | Antagonist | nih.gov |

| 2,3-Dichlorophenylpiperazine (DCPP) | Dopamine D2/D3 | Partial Agonist | wikipedia.org |

Structure Activity Relationship Sar Investigations and Ligand Design Principles

Elucidating the Role of the 2,3-Dichlorophenyl Substitution Pattern on Receptor Interactions

The substitution pattern on the phenyl ring of arylpiperazine ligands is a critical determinant of receptor affinity and selectivity. The 2,3-dichloro substitution has been identified as a particularly favorable pattern for achieving high affinity at certain receptors, notably the dopamine (B1211576) D3 receptor (D3R). acs.org Research comparing various substitution patterns demonstrates the unique contribution of this specific arrangement.

In one study focused on developing selective D3R ligands, the 2,3-dichlorophenylpiperazine analogue displayed the highest affinity for the D3 receptor among a series of compounds. acs.org Compared to an unsubstituted phenyl ring or a 2-methoxyphenyl substituent, the 2,3-dichloro group significantly enhanced binding potency. acs.orgdrugbank.com This suggests that the electronic and steric properties imparted by the two chlorine atoms in the ortho and meta positions create optimal interactions within the receptor's binding pocket. The 2,3-dichlorophenylpiperazine (2,3-DCPP) moiety itself is known to act as a partial agonist at both D2 and D3 dopamine receptors. wikipedia.org The specific positioning of the chlorine atoms likely influences the orientation of the entire ligand, facilitating key interactions that are less favorable with other substitution patterns. acs.org

Table 1: Effect of Phenyl Ring Substitution on Dopamine D3 Receptor (D3R) Affinity

| Phenyl Substitution | D3R Binding Affinity (Ki, nM) |

|---|---|

| 2,3-Dichloro | 0.7 |

| 2-Methoxy | 2.0 |

| Unsubstituted | 5.8 |

Data synthesized from comparative studies on arylpiperazine analogues. acs.org

Impact of Linker Length and Flexibility on Target Affinity and Selectivity

The linker, or spacer, that connects the core arylpiperazine structure to a terminal moiety plays a crucial role in modulating target affinity and selectivity. nih.gov Both the length and the conformational flexibility of this linker are key variables in ligand design. nih.gov In a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides, researchers systematically varied the alkyl chain linker from three to five carbons (C3-C5). nih.gov

The results of these investigations showed that linker length directly impacts binding affinity. A four-carbon (butyl) chain was often found to be optimal for achieving the highest potency at the target receptor. nih.gov This suggests that a specific distance between the piperazine (B1678402) core and the terminal group is required to properly span the binding site and engage with distinct subpockets on the receptor surface. Linkers that are too short may prevent the terminal moiety from reaching its interaction site, while linkers that are too long may introduce excessive flexibility, leading to an entropic penalty upon binding. nih.gov While flexible alkyl chains are common, some designs incorporate more rigid or constrained linkers, such as those containing xylyl moieties, to lock the ligand into a more defined conformation, which can sometimes enhance selectivity. nih.govnih.gov

Table 2: Influence of Alkyl Linker Length on D3 Receptor Binding Affinity for a Series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylcarboxamides

| Linker Length (n) | D3R Binding Affinity (Ki, nM) |

|---|---|

| 3 (Propyl) | 11.5 |

| 4 (Butyl) | 1.4 |

| 5 (Pentyl) | 4.1 |

Data derived from a study on D3 selective ligands. nih.gov

Exploration of Terminal Moiety Diversity and its Influence on Pharmacological Efficacy

The terminal moiety, attached to the arylpiperazine core via a linker, provides a significant opportunity to fine-tune the pharmacological profile of a ligand. A wide variety of terminal groups, from simple amides to complex heterocyclic systems, have been explored. nih.govnih.gov The nature of this group can dramatically influence binding affinity, functional activity (e.g., agonist vs. antagonist), and selectivity between receptor subtypes.

In the development of selective D3 receptor ligands based on the (2,3-dichlorophenyl)piperazine scaffold, various terminal aryl amides were investigated. nih.gov For instance, attaching a fluorenylcarboxamide terminal group via a butyl linker resulted in a compound with very high D3 affinity (Ki = 1.4 nM) and significant selectivity over D2 and D4 receptors. nih.gov Other research has explored different terminal groups, such as 5,8-dihydroxy-1,4-naphthoquinone, which was investigated for its potential as a PARP-1 inhibitor. nih.gov The diversity of these terminal fragments highlights a modular approach to ligand design, where the arylpiperazine core acts as a high-affinity anchor and the terminal group is optimized for specific interactions and desired pharmacological effects. nih.gov

Table 3: Effect of Terminal Aryl Amide Moiety on D3 Receptor Affinity

| Terminal Moiety (attached via butyl linker) | D3R Binding Affinity (Ki, nM) |

|---|---|

| 9-Oxo-9H-fluorene-1-carboxamide | 1.4 |

| 2-Naphthamide | 23.3 |

| Biphenyl-4-carboxamide | 20.6 |

Data from a study on [(2,3-dichlorophenyl)piperazin-1-yl]alkylcarboxamide derivatives. nih.gov

Conformational Preferences and Stereochemical Effects on Receptor Recognition

The three-dimensional structure of piperazine-based ligands is fundamental to their interaction with receptors. The piperazine ring typically adopts a stable chair conformation. nih.gov Substituents on the ring can exist in either an axial or equatorial position, and this orientation can profoundly affect receptor binding. Studies on other 2-substituted piperazines have shown a preference for the substituent to be in the axial conformation, which can be further stabilized by factors like intramolecular hydrogen bonds. nih.gov

For ligands derived from 3-(2,3-dichlorophenyl)piperazine, the stereochemistry at the C3 position of the piperazine ring introduces a chiral center. This means the compound can exist as two enantiomers (R and S). Such stereochemical differences are often critical for receptor recognition, as biological macromolecules are chiral environments. One enantiomer frequently exhibits significantly higher affinity or a different functional profile compared to the other. The design of potent and selective ligands, therefore, often requires the synthesis of stereochemically pure compounds to maximize the desired pharmacological activity and minimize potential off-target effects associated with the less active enantiomer. nih.gov

Application of Privileged Structure Concepts in Optimizing Piperazine-Based Ligands

The arylpiperazine scaffold is widely recognized in medicinal chemistry as a "privileged structure". nih.govrsc.orgcambridgemedchemconsulting.comcambridgemedchemconsulting.com This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, and are frequently found in a wide range of biologically active compounds and approved drugs. rsc.orgnih.gov The piperazine nucleus is present in drugs across various therapeutic areas, including antidepressants, antipsychotics, and antihistamines. nih.gov

The utility of the arylpiperazine motif stems from its versatile structural and physicochemical properties. nih.gov The N-aryl group can engage in various interactions, such as pi-stacking and hydrophobic interactions, while the second nitrogen atom of the piperazine ring provides a convenient point for chemical modification, allowing for the attachment of different linkers and terminal moieties. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This modularity enables chemists to systematically optimize ligands for improved potency, selectivity, and pharmacokinetic properties. By starting with a privileged scaffold like 1-arylpiperazine, researchers can more efficiently explore chemical space and accelerate the discovery of new therapeutic agents. nih.govrsc.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Complex Prediction and Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is crucial for predicting the binding mode and affinity of novel compounds, elucidating the structural basis of their activity.

For derivatives of the 1-(2,3-dichlorophenyl)piperazine (B491241) scaffold, docking studies have been instrumental in identifying key interactions with various therapeutic targets. For instance, in the development of novel anticancer agents, derivatives have been docked into the active sites of enzymes like topoisomerase II (Topo II) and Poly (ADP-ribose) polymerase-1 (PARP-1). nih.govmdpi.com One study on 1,2-benzothiazine derivatives incorporating a 1-(3,4-dichlorophenyl)piperazine (B178234) moiety showed that the compounds could bind to both the DNA-Topo II complex and the minor groove of DNA. mdpi.com The phenylpiperazine group, in particular, often plays a crucial role in establishing these interactions. mdpi.com

Similarly, in the design of ligands for dopamine (B1211576) receptors, which are implicated in various neurological disorders, molecular docking has been essential. Studies on [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides revealed that the aryl-substituted piperazine (B1678402) ring, a flexible alkyl linker, and a terminal aryl amide are key components for high-affinity and selective binding to the dopamine D3 receptor. nih.govresearchgate.net Docking simulations help visualize how these different moieties fit into the receptor's binding pocket and interact with specific amino acid residues.

Key interactions identified through docking studies for various derivatives often include:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The dichlorophenyl ring frequently engages in hydrophobic interactions with nonpolar residues in the binding site.

Pi-Pi Stacking: The aromatic phenyl ring can participate in pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.

These simulations provide a static but insightful picture of the ligand-receptor complex, guiding further structural modifications to enhance binding affinity and selectivity.

| Derivative Class | Target Receptor/Protein | Key Predicted Interactions | Reference |

|---|---|---|---|

| 1,2-Benzothiazine Derivatives | DNA-Topoisomerase II Complex | Binding to DNA minor groove; Hydrogen bonds with Asp residues. | mdpi.com |

| Naphthoquinone Derivatives | PARP-1 | Interaction with critical amino acids for PARP-1 inhibition. Docking scores ranged from -6.52 to -7.41 kcal/mol. | nih.govacs.org |

| Alkylfluorenylcarboxamides | Dopamine D3 Receptor | Aryl-piperazine, alkyl linker, and terminal amide moieties are crucial for high-affinity binding. | nih.govresearchgate.net |

| Arylcarboxamides | Dopamine D3 Receptor | The carbonyl group in the amide linker is pivotal for D3 receptor binding. | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Ligand Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, described by molecular descriptors. mdpi.com The resulting mathematical models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

While specific QSAR models for 1-Boc-3-(2,3-dichlorophenyl)piperazine are not documented, the methodology has been widely applied to various classes of piperazine derivatives to guide ligand design. nih.govresearchgate.net These studies typically involve a series of analogues where substituents on the phenyl ring or other parts of the molecule are varied. Descriptors such as lipophilicity (logP), electronic properties (e.g., HOMO/LUMO energies), and steric parameters are calculated for each compound and correlated with their measured biological activity (e.g., IC50 or Ki values).

For arylpiperazine derivatives, QSAR models have helped to quantify the influence of different substituents on their activity as, for example, antidepressant agents. nih.gov Such models can reveal that specific electronic and steric features are critical for receptor interaction, providing a predictive framework for designing new molecules with improved potency.

Three-Dimensional QSAR (3D-QSAR) extends the QSAR concept by considering the 3D properties of molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D models that relate the steric and electrostatic fields of a set of aligned molecules to their biological activities.

These models produce contour maps that highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. For instance, a 3D-QSAR study on a series of phenylpiperazine derivatives might reveal that:

Sterically favorable regions (Green contours): Indicate areas where adding bulky substituents would enhance activity.

Sterically unfavorable regions (Yellow contours): Indicate areas where bulky groups would clash with the receptor, reducing activity.

Electropositive favorable regions (Blue contours): Suggest where positively charged or electron-donating groups are beneficial.

Electronegative favorable regions (Red contours): Show where negatively charged or electron-withdrawing groups would improve binding.

By comparing 2D-QSAR and 3D-QSAR models, researchers can gain a comprehensive understanding of the substitutional requirements for optimal receptor-drug interaction, providing valuable guidance for the design of novel and more effective ligands based on the 1-(2,3-dichlorophenyl)piperazine scaffold. nih.gov

Prediction of Pharmacophore Models and Key Binding Site Interactions

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

Based on the structure-activity relationships derived from series of active 1-(2,3-dichlorophenyl)piperazine derivatives, a general pharmacophore model can be predicted. For dopamine D3 receptor ligands, studies have consistently shown that a successful pharmacophore includes:

An aryl-piperazine moiety, where the dichlorophenyl group contributes to binding affinity. nih.gov

A flexible alkyl chain linker of a specific length (typically 3-5 atoms). nih.gov

A terminal aryl amide or a similar functional group capable of forming key interactions within the receptor. nih.govresearchgate.net

The carbonyl group within the amide linker has been identified as a particularly critical feature for high-affinity D3 receptor binding, as its removal significantly reduces binding affinity. nih.govresearchgate.net These pharmacophoric features, derived from both active ligands and receptor-based docking studies, provide a blueprint for designing new chemical entities that are likely to bind to the target of interest.

In Silico Assessment of Target Selectivity and Polypharmacology

A major challenge in drug design is achieving target selectivity—the ability of a drug to interact with its intended target without affecting other, often related, proteins, thereby minimizing side effects. Computational methods are invaluable for the early assessment of a compound's selectivity profile.

For derivatives of 1-(2,3-dichlorophenyl)piperazine, in silico assessment of selectivity is often performed by docking the same ligand into the binding sites of different receptor subtypes. For example, in the development of dopamine D3 receptor ligands, compounds are routinely evaluated for their binding affinity to both D3 and D2 receptors. nih.govnih.gov By comparing the calculated binding energies or docking scores, researchers can predict the selectivity ratio. Several N-{[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamide analogues have demonstrated exceptionally high D3/D2 selectivity, with some showing over 1000-fold preference for the D3 receptor. researchgate.netnih.govresearchgate.net

Similarly, when targeting PARP-1, newly synthesized piperazine-substituted naphthoquinone derivatives were docked against both PARP-1 and PARP-2. nih.govacs.org The results indicated that while known drugs were not highly selective, the novel compounds had the potential to be specific molecular probes for the PARP-1 protein. nih.gov This in silico profiling helps to identify and prioritize compounds with a desirable selectivity profile early in the discovery process, a concept central to understanding a compound's polypharmacology (its ability to interact with multiple targets).

| Derivative | Primary Target | Off-Target(s) Screened | Predicted Selectivity | Reference |

|---|---|---|---|---|

| Compound 51 (Alkylfluorenylcarboxamide) | Dopamine D3 Receptor | Dopamine D2 & D4 Receptors | D3/D2 selectivity of 64; D3/D4 selectivity of 1300. | nih.gov |

| Compound 29 (trans-butenyl-arylbenzamide) | Dopamine D3 Receptor | Dopamine D2 Receptor | D2/D3 selectivity ratio of 133. | researchgate.net |

| Compounds 8d & 8j (Arylcarboxamides) | Dopamine D3 Receptor | Dopamine D2 Receptor | >1000-fold D3-selective over D2R. | nih.gov |

| Naphthoquinone Derivatives | PARP-1 | PARP-2 | Docking scores for PARP-1 were consistently lower than for PARP-2, indicating potential selectivity. | nih.govacs.org |

Advanced Research Avenues and Future Perspectives in Piperazine Based Ligand Development

Rational Design of Novel Analogs with Enhanced Receptor Selectivity and Efficacy Profiles

Rational drug design is a cornerstone for optimizing the therapeutic potential of the 2,3-dichlorophenylpiperazine core. This approach leverages an in-depth understanding of structure-activity relationships (SAR) to guide the synthesis of new analogs with improved affinity and selectivity for specific biological targets. A primary focus has been the development of ligands for dopamine (B1211576) receptors, particularly the D3 subtype, which is implicated in the reinforcing effects of psychostimulants. nih.govbath.ac.uk

Research has demonstrated that systematic modifications to the 2,3-dichlorophenylpiperazine structure can significantly enhance receptor binding profiles. Key strategies include the introduction of an alkyl chain linker and a terminal aryl amide group. nih.govbath.ac.uk The length of the alkyl linker and the nature of the terminal aromatic system are critical determinants of both potency and selectivity. For instance, a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides were designed and synthesized to probe the D3 receptor system. nih.govbath.ac.uk In this series, varying the alkyl chain length from three to five carbons (C3-C5) and modifying the terminal aryl amide led to compounds with a wide range of D3 binding affinities, with Ki values from 1.4 to 1460 nM. nih.govbath.ac.uk

One of the most potent analogs from this research demonstrated a D3/D2 selectivity of 64 and a D3/D4 selectivity of 1300, highlighting the success of this rational design approach. nih.govbath.ac.uk Further refinements, such as incorporating a more rigid trans-butenyl linker, have led to analogs with even greater D3 receptor affinity and selectivity. researchgate.net Computational modeling, including docking and molecular dynamics simulations, plays a pivotal role in this process by elucidating the binding modes of these ligands and identifying key interactions with amino acid residues within the receptor's binding pocket. nih.govrsc.org This allows for a more targeted and efficient design cycle, moving beyond traditional screening to a knowledge-driven optimization process. nih.gov

Table 1: Structure-Activity Relationship of 2,3-Dichlorophenylpiperazine Analogs at Dopamine Receptors

| Modification Strategy | Key Structural Feature | Impact on Receptor Binding | Example Finding |

|---|---|---|---|

| Linker Modification | Alkyl chain length (C3-C5) | Modulates binding affinity for D3 receptors. | Optimal linker length identified for high-affinity D3 binding. nih.gov |

| Terminal Group Modification | Terminal aryl amide | Influences both D3 affinity and D2/D3 selectivity. | A fluorenylcarboxamide analog showed a D3 Ki of 1.4 nM. bath.ac.uk |

| Linker Rigidity | Introduction of a trans-butenyl linker | Optimizes D3 receptor binding and selectivity over D2 receptors. | Resulted in a compound with a D2/D3 selectivity ratio of 133. researchgate.net |

| Computational Analysis | Docking and molecular dynamics | Provides insights into ligand-receptor interactions to guide further design. | Identified crucial amino acid residues for ligand binding. nih.gov |

Exploration of Multi-Target-Directed Ligand Strategies Involving the 2,3-Dichlorophenylpiperazine Core

Chronic and complex diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. This complexity has driven a paradigm shift from the "one-target, one-molecule" approach to the development of Multi-Target-Directed Ligands (MTDLs). nih.gov MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously, offering the potential for enhanced therapeutic efficacy and a reduced risk of drug-drug interactions. The 2,3-dichlorophenylpiperazine scaffold is an attractive core for designing such MTDLs due to its established ability to interact with various receptors and enzymes. researchgate.netnih.gov

In the context of Alzheimer's disease, for example, an MTDL strategy could involve designing a ligand that concurrently inhibits acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.net Piperazine-substituted chalcones have been investigated as MTDLs for neurological disorders, demonstrating the viability of the piperazine (B1678402) core in hitting these targets. researchgate.net By strategically functionalizing the 2,3-dichlorophenylpiperazine core, it is conceivable to create novel compounds that combine dopamine receptor modulation with inhibition of key enzymes involved in neurodegeneration. nih.govresearchgate.net

The design of MTDLs is a highly integrated process that often involves combining known pharmacophores into a single molecular architecture. nih.gov For instance, the 2,3-dichlorophenylpiperazine moiety, known for its interaction with aminergic G-protein coupled receptors, could be chemically linked to a fragment known to inhibit a specific enzyme. This strategy has been successfully applied in the development of MTDLs for Alzheimer's disease using piperine (B192125) as a starting point to create ligands that target cholinesterases and BACE1. nih.gov The application of this strategy to the 2,3-dichlorophenylpiperazine core holds significant promise for developing innovative treatments for complex multifactorial diseases.

Table 2: Potential Multi-Target-Directed Ligand Strategies for the 2,3-Dichlorophenylpiperazine Core

| Therapeutic Area | Potential Target Combination | Design Rationale | Potential Benefit |

|---|---|---|---|

| Neurodegenerative Disorders | Dopamine D3 Receptor + MAO-B/AChE | Combine dopaminergic modulation with inhibition of enzymes involved in neurotransmitter breakdown. | Symptomatic relief and potential disease-modifying effects. researchgate.net |

| Alzheimer's Disease | Dopamine Receptor + BACE1/Aβ Aggregation | Link a GPCR modulator with inhibitors of amyloid plaque formation. | Address both neurotransmitter imbalance and underlying pathology. nih.gov |

| Schizophrenia | Dopamine D2/D3 Receptors + Serotonin (B10506) Receptors | Create a single ligand with a finely tuned polypharmacology profile. | Improved efficacy on positive and negative symptoms with fewer side effects. |

| Cancer | Sigma Receptors + Tubulin Polymerization | Combine cell signaling modulation with disruption of cell division machinery. nih.govnih.gov | Synergistic anticancer activity through multiple mechanisms. |

Methodological Advancements in High-Throughput Synthesis and Screening of Derivatives

The exploration of the vast chemical space around the 2,3-dichlorophenylpiperazine core requires efficient and robust synthetic and screening methodologies. Recent years have seen significant progress in high-throughput synthesis and screening (HTS), enabling the rapid generation and evaluation of large libraries of piperazine derivatives. mdpi.comnih.gov

Modern synthetic methods are moving away from traditional, lengthy procedures towards more streamlined and powerful techniques like C-H functionalization. mdpi.com Photoredox catalysis, for example, has emerged as a powerful tool for the direct arylation, vinylation, and alkylation of the piperazine ring, often discovered through high-throughput experimentation. mdpi.com These methods provide novel avenues for creating diverse substitution patterns that were previously difficult to access, expanding the portfolio of the piperazine toolbox for medicinal chemistry. mdpi.com Additionally, the development of flow chemistry and microwave-assisted synthesis allows for accelerated reaction times and easier purification, further enhancing the throughput of derivative synthesis. ijprs.com

In parallel, advancements in HTS allow for the rapid pharmacological evaluation of these newly synthesized compounds. nih.gov Automated screening assays, such as competition binding assays using radiolabeled ligands, can quickly determine the binding affinities of thousands of compounds against a panel of receptors. researchgate.net Functional assays, which measure the cellular response to ligand binding (e.g., mitogenesis inhibition), provide crucial information on the efficacy of the compounds. researchgate.net The combination of these advanced synthetic and screening techniques creates a powerful discovery engine, accelerating the identification of lead compounds with desirable therapeutic properties from large, diverse chemical libraries. nih.gov

Table 3: Advanced Methodologies in Piperazine Derivative Development

| Methodology | Description | Advantage | Application Example |

|---|---|---|---|

| Photoredox Catalysis | Uses light to catalyze C-H functionalization reactions on the piperazine ring. | Enables direct and novel modifications, expanding chemical diversity. | Direct C-H arylation of N-Boc piperazines. mdpi.com |

| Flow Chemistry | Performs chemical reactions in a continuous flowing stream rather than in batches. | Improved reaction control, safety, and scalability; simplifies purification. | Photoredox synthesis of C-H functionalized piperazines with SnAP reagents in flow. mdpi.com |

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions. | Dramatically reduces reaction times from hours to minutes. | Synthesis of 1,4-disubstituted piperazine derivatives. ijprs.com |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for biological activity. | Rapidly identifies "hit" compounds from large libraries. | Screening of piperazine derivatives for anticancer activity. nih.gov |

| Competition Binding Assays | Measures the affinity of a ligand by its ability to displace a known radiolabeled ligand. | Provides quantitative data (Ki values) on ligand-receptor affinity. | Evaluating binding of analogs at human dopamine D2, D3, and D4 receptors. researchgate.net |

Integration of Cheminformatics and Machine Learning for De Novo Ligand Design

The integration of cheminformatics and artificial intelligence, particularly machine learning (ML), is revolutionizing the field of drug discovery. mdpi.com These computational approaches are being increasingly applied to the de novo design of ligands, where novel molecular structures are generated from scratch based on desired pharmacological properties. nih.govschrodinger.com For a scaffold like 2,3-dichlorophenylpiperazine, these methods offer the potential to explore uncharted regions of chemical space and design optimized ligands with unprecedented speed and precision.

Cheminformatics tools are essential for transforming chemical structures into machine-readable formats, such as molecular fingerprints or descriptors, which can be used to build predictive models. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be trained on existing data from 2,3-dichlorophenylpiperazine analogs to predict the biological activity of new, hypothetical structures. nih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to be active.

More advanced ML techniques, such as deep learning and generative models (e.g., recurrent neural networks, generative adversarial networks), can go a step further. nih.gov These models can learn the underlying rules of chemical structure and bonding from large databases of known molecules. They can then be tasked to generate entirely new molecules that are predicted to have high affinity for a specific target, such as the D3 dopamine receptor, while also possessing desirable drug-like properties. schrodinger.com These de novo design workflows can generate and evaluate billions of potential structures computationally, identifying novel scaffolds and R-groups that might not be conceived through traditional medicinal chemistry intuition alone. schrodinger.com This synergy between computational design and experimental validation represents the future of ligand development, promising to accelerate the discovery of next-generation therapeutics based on the 2,3-dichlorophenylpiperazine core.

Table 4: Application of Computational Methods in Piperazine Ligand Design

| Computational Method | Function | Input Data | Output |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | 3D structures of ligand and protein target. | Binding pose and estimated binding affinity (scoring). nih.gov |

| QSAR Modeling | Correlates chemical structure with biological activity. | A dataset of compounds with known structures and activities. | A predictive model for the activity of new compounds. mdpi.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features necessary for biological activity. | A set of active molecules. | A 3D template for searching for or designing new active molecules. nih.gov |

| Generative Models (AI/ML) | Generates novel molecular structures with desired properties. | Large chemical databases and a set of design objectives (e.g., target affinity). | New, computer-generated chemical structures. schrodinger.com |

| Molecular Dynamics Simulation | Simulates the physical movements of atoms and molecules over time. | A starting 3D structure of a ligand-protein complex. | Insight into the stability and dynamics of the ligand-receptor interaction. nih.gov |

Q & A

Basic: What are the standard synthetic routes for 1-Boc-3-(2,3-dichlorophenyl)piperazine?

Methodological Answer:

The synthesis typically involves two key steps:

- Step 1: Introduction of the Boc (tert-butoxycarbonyl) protecting group to the piperazine nitrogen. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) in a solvent like dichloromethane or THF under basic conditions (e.g., triethylamine or DMAP) .

- Step 2: Functionalization of the piperazine ring at the 3-position with the 2,3-dichlorophenyl group. This may involve nucleophilic aromatic substitution (SNAr) or coupling reactions, depending on the reactivity of the dichlorophenyl precursor. For example, 1-(2,3-dichlorophenyl)piperazine intermediates (as in ) are often used in such reactions .

- Purification: Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) or recrystallization is commonly employed to isolate the final product .

Advanced: How can researchers address regioselectivity challenges during Boc protection of 3-(2,3-dichlorophenyl)piperazine?

Methodological Answer:

Regioselectivity in Boc protection is influenced by steric and electronic factors:

- Steric Hindrance: The 2,3-dichlorophenyl group at the 3-position creates steric bulk, favoring Boc protection at the less hindered nitrogen. Computational modeling (e.g., DFT calculations) can predict preferential sites for protection.

- Catalytic Control: Use of catalysts like DMAP can direct Boc installation to specific nitrogens by stabilizing transition states .

- Validation: Comparative NMR analysis (e.g., - and -NMR) of intermediates can confirm regiochemical outcomes. Discrepancies in literature reports (e.g., conflicting yields or selectivity) may arise from solvent polarity or temperature variations, necessitating systematic optimization .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- -NMR: Peaks for the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and aromatic protons from the dichlorophenyl moiety (δ 6.8–7.4 ppm) confirm substitution patterns.

- -NMR: Carbamate carbonyl (~155 ppm) and quaternary carbons from the Boc group are diagnostic .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragments (e.g., loss of Boc group: [M−CHO]) .

- UV/Vis: While less common, λ values (e.g., 218–249 nm) can corroborate aromaticity and conjugation .

Advanced: How does the electronic nature of the 2,3-dichlorophenyl group affect reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The chlorine substituents increase the electrophilicity of the aromatic ring, enhancing reactivity in SNAr or Suzuki-Miyaura couplings. For example, the 2,3-dichloro motif facilitates palladium-catalyzed couplings with boronic acids to generate biaryl derivatives .

- Steric Constraints: Ortho-substitution (2-chloro) may hinder coupling efficiency. Researchers often optimize ligand systems (e.g., SPhos or XPhos) and temperatures to mitigate steric effects.

- Contradictions in Data: Literature discrepancies in reaction yields (e.g., 40–85%) may stem from varying catalyst loadings or solvent systems (DME vs. toluene), requiring controlled comparative studies .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage: Store at −20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Desiccate to avoid moisture-induced degradation .

- Handling: Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats) to minimize exposure. Avoid contact with strong acids/bases, which may cleave the Boc group .

- Stability: Shelf life ≥5 years when stored correctly, as demonstrated by stability studies in .

Advanced: How can researchers resolve discrepancies in reported biological activities of structural analogs?

Methodological Answer:

- Systematic SAR Studies: Compare analogs (e.g., 2,3-dichloro vs. 2,4-dichloro substitution) in standardized assays (e.g., receptor binding or enzymatic inhibition). For example, shows dopamine D3 receptor selectivity varies with substitution patterns .

- Data Normalization: Account for differences in assay conditions (e.g., cell lines, IC protocols). Meta-analyses of published IC values can identify outliers or methodological biases.

- Computational Modeling: Molecular docking (e.g., using AutoDock Vina) can predict binding affinities and rationalize contradictory activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.